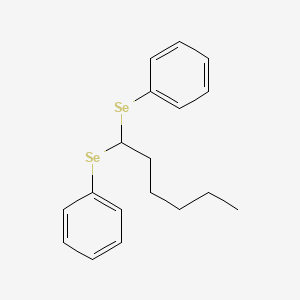
1-Phenylselanylhexylselanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylselanylhexylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylselanylhexylselanylbenzene can be synthesized through a multi-step process involving the formation of selenium-carbon bonds. One common method involves the reaction of phenylselenol with hexyl bromide in the presence of a base, followed by the reaction with selenium powder to form the desired compound. The reaction conditions typically include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylselanylhexylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selenides.
Substitution: The phenyl and hexyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Reactions are typically carried out in organic solvents like THF, DCM, or acetonitrile.
Major Products:
Oxidation Products: Selenoxides and selenones.
Reduction Products: Original selenides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenylselanylhexylselanylbenzene has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenylselanylhexylselanylbenzene involves its interaction with biological molecules and cellular pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Phenylselanylhexylselanylbenzene can be compared with other organoselenium compounds, such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocysteine: An amino acid containing selenium, essential for the function of certain enzymes.
Selenomethionine: A selenium-containing amino acid used as a dietary supplement.
Uniqueness: this compound is unique due to its specific structure, which combines a phenyl group, a hexyl chain, and selenium atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64042-27-9 |
|---|---|
Molecular Formula |
C18H22Se2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-phenylselanylhexylselanylbenzene |
InChI |
InChI=1S/C18H22Se2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI Key |
MFMGXANBIPPECS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















